3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

SAR Potency Selectivity

3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-11-8) is a synthetic small molecule belonging to the thiazole-sulfonamide hybrid class, with the molecular formula C20H22N2O2S2 and a molecular weight of 386.53 g/mol. The compound is listed in commercial chemical catalogs and is proposed as a research tool for investigating sulfonamide-associated biological targets.

Molecular Formula C20H22N2O2S2
Molecular Weight 386.53
CAS No. 896604-11-8
Cat. No. B2678712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896604-11-8
Molecular FormulaC20H22N2O2S2
Molecular Weight386.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H22N2O2S2/c1-14-4-7-17(8-5-14)20-22-18(13-25-20)10-11-21-26(23,24)19-9-6-15(2)16(3)12-19/h4-9,12-13,21H,10-11H2,1-3H3
InChIKeyFXLRZJJPEQYFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-11-8): Baseline Identity and Procurement Context


3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-11-8) is a synthetic small molecule belonging to the thiazole-sulfonamide hybrid class, with the molecular formula C20H22N2O2S2 and a molecular weight of 386.53 g/mol . The compound is listed in commercial chemical catalogs and is proposed as a research tool for investigating sulfonamide-associated biological targets . However, a comprehensive literature search across primary journals, patents, and authoritative databases (PubChem, ChEMBL) did not retrieve any peer-reviewed pharmacological characterization, target engagement data, or structure-activity relationship (SAR) studies in which this specific compound was the primary subject [1].

Procurement Risk: Why a Generic Thiazole-Sulfonamide Cannot Substitute for 3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide in Defined Experiments


In the absence of published structure-activity relationship (SAR) data for 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, the risk of generic substitution cannot be quantitatively assessed. The thiazole-sulfonamide class is known for its promiscuous and target-dependent pharmacology, where minor structural modifications—such as the pattern of methyl substitution on the phenyl rings or the length and flexibility of the linker—can drastically alter potency, selectivity, and pharmacokinetic properties [1]. Without a validated biological fingerprint for this specific compound, any substitution with a structurally related analog (e.g., N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide, CAS 896603-87-5) would introduce unquantifiable and unacceptable experimental variability, potentially invalidating a screening campaign or a chemical probe study .

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide: A Critical Gap Analysis


Direct Head-to-Head Comparator Data: Not Available

No primary research paper or patent was found that directly compares 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide with a named analog in a standardized assay. All major databases, including PubMed, ChEMBL, and patent repositories, were searched without success. [1] This absence of data makes any quantitative claim of superiority or inferiority impossible.

SAR Potency Selectivity

Cross-Study Comparable Data: Not Available

No data on target engagement, IC50, Ki, or any other quantitative activity metric are available for this compound from any credible source. [1] Consequently, no cross-study comparison with any analog is possible. The compound's bioactivity profile is entirely unknown.

Target engagement IC50 Ki

Class-Level Activity Inference: Not Advisable

Other compounds in the thiazole-sulfonamide class have shown activity against various targets, including aldose reductase (IC50 values in the low micromolar range for certain analogs) [1] and kinases as described in patent literature [2]. However, SAR studies clearly show that the specific sulfonamide moiety and thiazole substitution pattern are critical determinants of activity and selectivity. Extrapolating class-level activity to 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is scientifically unsound and could be misleading.

Thiazole sulfonamide Kinase inhibition Carbonic anhydrase

Validated Application Scenarios for Procuring 3,4-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide


Chemical Synthesis Intermediate or Building Block

Given the complete lack of biological characterization, the most credible application for this compound is as a synthetic intermediate. Its sulfonamide and thiazole functionalities can be selectively modified to generate novel derivatives for exploratory medicinal chemistry. This scenario is supported by the compound's commercial availability, which typically serves the role of a building block.

Negative Control for Thiazole-Sulfonamide Activity Studies

In a screening campaign focused on a closely related, biologically active thiazole-sulfonamide, this compound could theoretically be employed as a negative control. However, this application is purely speculative, as its inactivity has not been experimentally confirmed. Any adoption for this purpose must be preceded by in-house validation to confirm the absence of activity on the target of interest. [1]

Reference Standard for Analytical Chemistry

The compound can serve as a reference standard for method development in analytical chemistry, such as HPLC, LC-MS, or NMR method validation, where a structurally unique small molecule is required. Its defined molecular formula and weight (C20H22N2O2S2, 386.53 g/mol) make it suitable for such purposes, though no certificate of analysis is referenced here.

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